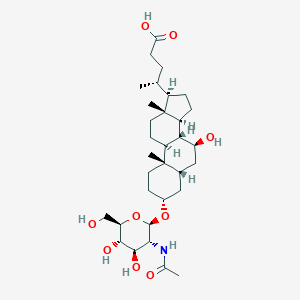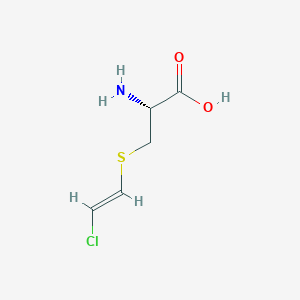
S-(2-Chlorovinyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-Chlorovinyl)-L-cysteine (CVS) is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of L-cysteine, an amino acid that is found in many proteins. CVS has been shown to have a number of interesting properties that make it useful for a variety of applications, including as a tool for studying the mechanisms of cellular signaling and as a potential therapeutic agent.
作用机制
The mechanism of action of S-(2-Chlorovinyl)-L-cysteine is not fully understood, but it is thought to involve the formation of a covalent bond between the compound and the active site of glutathione S-transferase. This covalent bond can disrupt the normal activity of the enzyme, leading to the accumulation of ROS and other toxic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of S-(2-Chlorovinyl)-L-cysteine are complex and depend on a variety of factors, including the concentration of the compound used and the specific biological system being studied. Some of the effects that have been observed include the activation of stress response pathways, the induction of apoptosis, and the inhibition of cell proliferation.
实验室实验的优点和局限性
One of the main advantages of using S-(2-Chlorovinyl)-L-cysteine in scientific research is its ability to selectively inhibit the activity of glutathione S-transferase. This can be useful for studying the role of this enzyme in a variety of biological processes. However, there are also some limitations to the use of S-(2-Chlorovinyl)-L-cysteine. For example, the compound can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
未来方向
There are many potential future directions for research on S-(2-Chlorovinyl)-L-cysteine. One area of interest is the development of new methods for synthesizing the compound that are more efficient and environmentally friendly. Another area of interest is the development of new applications for S-(2-Chlorovinyl)-L-cysteine, such as its use as a therapeutic agent for the treatment of cancer or other diseases. Additionally, further research is needed to fully understand the mechanism of action of S-(2-Chlorovinyl)-L-cysteine and its effects on different biological systems.
合成方法
S-(2-Chlorovinyl)-L-cysteine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of L-cysteine with acetylene gas in the presence of a catalyst. This reaction produces S-(2-Chlorovinyl)-L-cysteine as well as other byproducts.
科学研究应用
S-(2-Chlorovinyl)-L-cysteine has been used extensively in scientific research to study a variety of biological processes. One of the most important applications of S-(2-Chlorovinyl)-L-cysteine has been in the study of cellular signaling pathways. S-(2-Chlorovinyl)-L-cysteine has been shown to inhibit the activity of glutathione S-transferase, an enzyme that is involved in the detoxification of xenobiotics and endogenous compounds. This inhibition can lead to the accumulation of reactive oxygen species (ROS) and other toxic compounds, which can activate cellular stress response pathways.
属性
CAS 编号 |
115453-71-9 |
|---|---|
产品名称 |
S-(2-Chlorovinyl)-L-cysteine |
分子式 |
C19H21N4NaO3S |
分子量 |
181.64 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[(E)-2-chloroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C5H8ClNO2S/c6-1-2-10-3-4(7)5(8)9/h1-2,4H,3,7H2,(H,8,9)/b2-1+/t4-/m0/s1 |
InChI 键 |
IPUYWODMJIEJQU-QPHDTYRISA-N |
手性 SMILES |
C([C@@H](C(=O)O)N)S/C=C/Cl |
SMILES |
C(C(C(=O)O)N)SC=CCl |
规范 SMILES |
C(C(C(=O)O)N)SC=CCl |
同义词 |
L-Alanine, 3-((2-chloroethenyl)thio)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





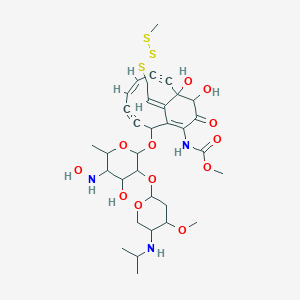
![(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B218419.png)


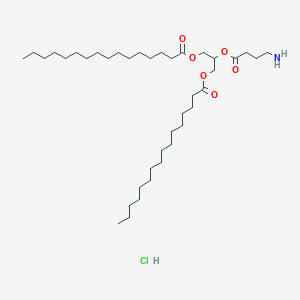
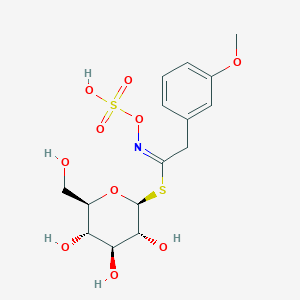

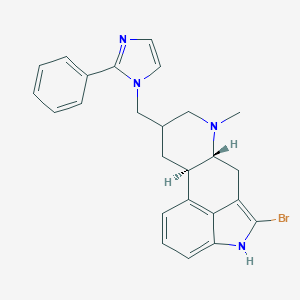
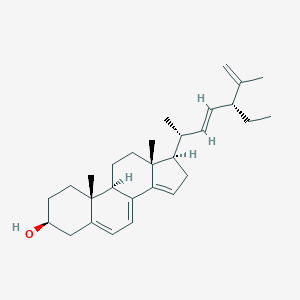

![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)
